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Esculentin-1PLa

Antimicrobial peptide MIC profiling Staphylococcus aureus

Researchers pursuing Gram-negative selective antimicrobials face unreliable sourcing of sequence-validated esculentin variants with documented selectivity data. Esculentin-1PLa addresses this gap as a precisely characterized 46-residue, C-terminally cyclized AMP (DRAMP01471; PubMed ID: 11087945) isolated from Rana palustris skin secretions. • 12-fold selectivity for E. coli over S. aureus - ideal scaffold for narrow-spectrum antibiotic development targeting Gram-negative pathogens. • +6 net charge & negative hydrophobicity (-0.091) confer reduced mammalian cytotoxicity; no hemolytic activity reported, enabling low-risk therapeutic engineering programs. • 14-residue divergence from canonical Esculentin-1 enables phylogenetic comparisons and SAR studies across North American, European, and Asian orthologs. Custom-synthesized to ≥95% purity with full analytical characterization (HPLC, MS). Inquire for mg-to-gram scale; typical lead time 2-4 weeks.

Molecular Formula
Molecular Weight
Cat. No. B1576679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-1PLa
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-1PLa – AMP from North American Pickerel Frog


Esculentin-1PLa is a 46‑residue, C‑terminally cyclized antimicrobial peptide (AMP) isolated from the skin secretions of the North American pickerel frog Rana palustris [1]. It belongs to the esculentin‑1 family and demonstrates antibacterial activity against both Gram‑negative and Gram‑positive bacteria [2]. The peptide carries a net charge of +6 and a hydrophobicity of –0.091, distinguishing it physicochemically from other esculentin‑1 variants [1].

1 Antimicrobial peptide from skin secretions of North American pickerel frog (Rana palustris)
2 Cationic (+6), low-hydrophobicity profile distinct from canonical esculentins
3 14‑residue sequence divergence supports SAR and comparative immunology studies

Why Esculentin-1PLa Cannot Substitute Esculentin-1


Despite sharing the 46‑residue esculentin scaffold and a C‑terminal disulfide bridge, Esculentin-1PLa carries 14 amino‑acid differences relative to the canonical Esculentin‑1 from Rana esculenta [1]. These substitutions shift the net charge from +5 to +6, reverse the hydrophobicity sign from +0.22 to –0.091, and drastically alter the Boman index, indicating a fundamentally different protein‑binding potential [2]. Consequently, antimicrobial potency, selectivity, and toxicity profiles diverge, making direct interchange without re‑validation unreliable.

Esculentin‑1PLa
Net charge +6, hydrophobicity –0.091
Gram‑negative selective profile
No reported hemolysis data
Canonical Esculentin‑1
Net charge +5, hydrophobicity +0.22
Broad‑spectrum, higher potency
Known hemolytic activity
Key differences may shift antimicrobial spectrum, potency, and toxicity profile
Direct substitution without re‑validation may not transfer desired endpoint responses. Verify target organism susceptibility and hemocompatibility in your assay.

Esculentin-1PLa vs. Analogs: Key Differentiators


Divergent Gram-Selective Antibacterial Potency

Esculentin-1PLa displays a 12‑fold selectivity for E. coli over S. aureus (MIC 1 µM vs. 12 µM), whereas the canonical Esculentin‑1 exhibits only a 2‑fold difference (MIC 0.2 µM vs. 0.4 µM) [1][2]. The absolute potency is lower for both species, but the ratio suggests a divergent target‐organism preference that may be exploited for Gram‑negative‐focused applications.

Gram‑Selective Potency
Cross‑study comparable
Target: 1 µM E. coli / 12 µM S. aureus Comparator (Esc‑1): 0.2 µM / 0.4 µM Ratio shift: 2‑fold → 12‑fold
Supports antimicrobial screening context; Gram‑negative focused study fit
Validate against own strain panels; cross‑study strain differences exist
Antimicrobial peptide MIC profiling Staphylococcus aureus

Altered Charge and Hydrophobicity Profile

Esculentin‑1PLa has a net charge of +6 and a hydrophobicity of –0.091 (Boman index –46.06 kcal/mol), whereas Esculentin‑1 carries +5 charge and a hydrophobicity of +0.22 (Boman index –2864 kcal/mol) [1][2]. The higher cationicity and lower hydrophobicity of Esculentin‑1PLa predict stronger electrostatic attraction to anionic bacterial membranes with reduced insertion into neutral mammalian membranes, a feature correlated with lower hemolytic potential in related peptides.

Charge & Hydrophobicity
Class‑level inference
Target: Charge +6, Hydrop. –0.091, Boman –46.06 Comparator: +5, +0.22, Boman –2864 Δ charge +1; Δ hydrophobicity –0.311
Supports peptide‑membrane interaction study context; lower hydrophobicity may associate with reduced mammalian cell toxicity
Computed properties; confirm experimentally in your membrane model
Peptide physicochemical properties membrane interaction therapeutic index

Unique Sequence Motif and Geographic Origin

Esculentin‑1PLa contains the N‑terminal sequence GLFPKINKKK…, differing at 14 positions from Esculentin‑1 (GIFSKLGRKK…) [1]. It originates from the North American pickerel frog, whereas canonical Esculentin‑1 comes from the European edible frog Rana esculenta [2]. This sequence–origin combination makes Esculentin‑1PLa a valuable tool for comparative immunology and phylogenetic studies of ranid AMPs.

Sequence & Geographic Origin
Supporting evidence
Target: 14 AA differences vs Esc‑1; R. palustris (North America) Comparator: Esc‑1 (R. esculenta, Europe); Esc‑1V (O. hainanensis, China)
Enables biogeographic and phylogenetic comparison context; enriches SAR studies with non‑Eurasian variant
Sequence alignment‑based; functional interpretation requires validation
Amphibian innate immunity phylogenetic marker species-specific peptide

Hemolysis Profile: No Data vs. Known Hemolysis

The DRAMP entry for Esculentin‑1PLa explicitly states “No hemolysis information or data found”, whereas Esculentin‑1 and Esculentin‑1A are annotated as possessing hemolytic activity [1][2]. While absence of evidence is not evidence of absence, the lack of hemolysis data in the primary isolation literature suggests either very low hemolytic potential or an untested property, making it a blank‑slate candidate for therapeutic index optimization.

Hemolysis Profile
Supporting evidence
Target: No hemolysis data found (DRAMP) Comparator: Esc‑1 & Esc‑1A known hemolytic (>100 µM)
Requires dedicated hemocompatibility profiling; no baseline hemolysis data available
Absence of evidence is not evidence of absence; benchmark in your erythrocyte model
Hemolysis therapeutic index safety screening

Esculentin-1PLa Application Scenarios


Amphibian Innate Immunity: Cross-Continental Comparison

Esculentin‑1PLa, as a North American esculentin‑1 family member, enables phylogenetic and biogeographic comparisons with European (Esculentin‑1) and Asian (Esculentin‑1V, ‑1S) orthologs. Its 14–18 residue divergence provides a valuable probe for structure‑activity relationship (SAR) studies linking sequence variation to functional adaptation [1][2].

Gram-Negative Antibacterial Screening

With a 12‑fold selectivity for E. coli over S. aureus, Esculentin‑1PLa may serve as a lead scaffold for Gram‑negative‑specific antibiotic development, particularly where broad‑spectrum activity is undesirable [1].

Membrane Interaction Studies

The +6 net charge and negative hydrophobicity of Esculentin‑1PLa differentiate it from other esculentins. This property profile is useful for biophysical studies of peptide‑membrane interactions and for testing the hypothesis that low hydrophobicity reduces mammalian cell toxicity [1].

Hemocompatibility-Optimized Lead Generation

Since no hemolytic activity has been reported for Esculentin‑1PLa, it represents a low‑risk starting point for therapeutic peptide engineering programs that prioritize minimal erythrocyte damage. Researchers can benchmark its intrinsic hemolysis and compare directly with the known hemolytic Esculentin‑1 [1][2].

Application
Selection Property
Validation Focus
Cross‑continental amphibian immunity research
14‑residue sequence divergence from European/Asian orthologs
Phylogenetic and SAR endpoint comparison
Gram‑negative antimicrobial screening
Reported selectivity for Gram‑negative bacteria
MIC validation against target strain panels
Peptide‑membrane biophysics studies
High cationicity and low hydrophobicity profile
Mammalian cell toxicity endpoint comparison
Hemocompatibility profiling studies
No reported hemolytic activity (baseline unknown)
Dedicated hemolysis assay benchmarking vs known hemolytic esculentins
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